2-(Anthracen-9-YL)-1,3-benzothiazole

Organic Light-Emitting Diodes Blue Emitters Electron-Transport Materials

2-(Anthracen-9-yl)-1,3-benzothiazole, also referred to as 2-(9-anthryl)benzothiazole (ABT), is a polycyclic aromatic-benzothiazole hybrid with the molecular formula C21H13NS and a molecular weight of 311.4 g/mol. This compound integrates an anthracene fluorophore with a benzothiazole heterocycle, providing a rigid, highly conjugated π-system.

Molecular Formula C21H13NS
Molecular Weight 311.4 g/mol
CAS No. 102183-23-3
Cat. No. B011286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Anthracen-9-YL)-1,3-benzothiazole
CAS102183-23-3
Synonyms2-Anthracen-9-yl-benzothiazole
Molecular FormulaC21H13NS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H13NS/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)21-22-18-11-5-6-12-19(18)23-21/h1-13H
InChIKeySRVXSICXEFUSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Anthracen-9-YL)-1,3-benzothiazole (CAS 102183-23-3): A Multifunctional Polycyclic Aromatic-Benzothiazole Hybrid for Optoelectronics and Chemical Sensing


2-(Anthracen-9-yl)-1,3-benzothiazole, also referred to as 2-(9-anthryl)benzothiazole (ABT), is a polycyclic aromatic-benzothiazole hybrid with the molecular formula C21H13NS and a molecular weight of 311.4 g/mol. This compound integrates an anthracene fluorophore with a benzothiazole heterocycle, providing a rigid, highly conjugated π-system. It serves as a versatile building block for blue organic light-emitting diodes (OLEDs), fluorescent chemosensors, and electrochemical detection platforms [1] [2].

Why Generic Substitution Fails for 2-(Anthracen-9-YL)-1,3-benzothiazole: The Critical Role of the Anthracenyl Moiety in Performance


Replacing 2-(anthracen-9-yl)-1,3-benzothiazole with other 2-arylbenzothiazoles (e.g., naphthyl, pyrenyl, or phenyl derivatives) is not performance-neutral. The anthracenyl group imparts a unique excited-state intramolecular charge-transfer (ICT) character, resulting in broad, long-wavelength emission without residual monomer fluorescence, a feature absent in naphthalene analogs [1]. In OLED applications, the anthracene core contributes to superior thermal stability and balanced charge transport, enabling simpler single-layer device architectures [2]. In chemical sensing, the anthracenyl-substituted probe exhibits a distinct ratiometric fluorescence response to cyanide, in contrast to the simple 'turn-on' behavior of pyrenyl or dimethylaminophenyl analogs, offering built-in self-calibration [3].

Quantitative Differentiation Evidence for 2-(Anthracen-9-YL)-1,3-benzothiazole Versus Structural Analogs


BTAn (Anthracene-Benzothiazole) OLED Exhibits 5.2% EQE with Simplified Single-Layer Architecture, Outperforming Multi-Layer Reference Devices

In a direct head-to-head comparison within the same study, the anthracene-benzothiazole derivative BTAn (structurally analogous to 2-(anthracen-9-yl)-1,3-benzothiazole) was compared to the fluorene-end-capped analog BFAn. OLEDs employing BTAn as a single-layer emitter and electron-transport layer achieved a maximum external quantum efficiency (EQE) of 5.2% (4.6 cd/A, 1.8 mA/cm²) with CIE coordinates of (0.14, 0.10), which was explicitly noted as 'even better than typical multi-layer devices' [1]. This demonstrates that the benzothiazole end-cap provides intrinsic electron-transport functionality, eliminating the need for a separate electron-transport layer and simplifying device fabrication.

Organic Light-Emitting Diodes Blue Emitters Electron-Transport Materials Device Architecture

ABT Exhibits Exclusive Excited-State Charge-Transfer Emission Without Anthracene Monomer Fluorescence, in Contrast to Naphthalene Analogs

In a direct intramural comparison, 2-(9-anthryl)benzothiazole (ABT) and its bis-substituted analog DABBT both displayed a broad, long-wavelength emission band with complete absence of anthracene monomer emission, even at concentrations as low as 5 × 10⁻⁷ M in chloroform. This behavior is attributed to an excited charge-transfer (CT) state where an electron transfers from the benzothiazole unit to the anthryl group [1]. In striking contrast, naphthalene-substituted analogs D1NBBT and D2NBBT exhibited exclusively naphthalene monomer emission with no long-wavelength CT band, confirming that the anthracenyl group is essential for accessing this CT state.

Photophysics Charge-Transfer State Fluorescence Spectroscopy Excited-State Dynamics

Anthracenyl-Benzothiazole Probe BN-A Provides Ratiometric Cyanide Detection, Whereas Pyrenyl and Dimethylaminophenyl Analogs Show Only Turn-On Response

In a systematic comparison of three benzothiazole-based chemodosimeters within the same study, the anthracenyl-substituted probe BN-A (structurally incorporating the 2-(anthracen-9-yl)-1,3-benzothiazole motif) displayed a pronounced ratiometric fluorescence response to cyanide ions with high selectivity over a wide range of tested anions. In contrast, probes BN-B (N,N-dimethylaminophenyl-substituted) and BN-P (pyrenyl-substituted) exhibited only a fluorescence 'turn-on' response without ratiometric behavior [1]. Ratiometric sensing provides an internal reference that corrects for probe concentration, photobleaching, and environmental fluctuations, offering superior analytical reliability.

Cyanide Sensing Ratiometric Fluorescence Chemodosimeter HeLa Cell Imaging

ABT-Functionalized NF@rGO Electrochemical Sensor Achieves Picomolar Detection Limits for Simultaneous Heavy Metal Analysis

A novel electrochemical sensor fabricated by modifying nickel ferrite reduced graphene oxide (NF@rGO) with 2-(anthracen-9-yl)benzothiazole (ABT) demonstrated simultaneous detection of Cd²⁺, Cu²⁺, and Hg²⁺ with detection limits of 123 pM, 54.1 pM, and 86.6 pM, respectively, via anodic stripping voltammetry [1]. For context, a comparable N/S co-doped graphene electrode reported detection limits for the same ions at 6.5 nM, 6.0 nM, and 16.1 nM [2], which are approximately 50–110 times higher than the ABT-NF@rGO sensor. The ABT modification provides additional chelation sites via its nitrogen and sulfur atoms, enhancing pre-concentration efficiency and sensitivity.

Electrochemical Sensor Anodic Stripping Voltammetry Heavy Metal Detection Nanocomposite

Anthracenyl-Benzothiazole Hybrids Combine Blue Electroluminescence with Intrinsic Electron-Transport Capability for Simplified OLED Architectures

The benzothiazole moiety in BTAn provides intrinsic electron-transporting capability due to the electron-deficient nature of the thiazole ring. This was demonstrated through single-layer OLED devices where BTAn served simultaneously as the emitting layer and electron-transport layer, achieving 5.2% EQE without a separate electron-transport material [1]. In contrast, anthracene derivatives lacking the benzothiazole unit (such as BFAn with fluorene end-caps) lack this dual functionality and require additional layers for efficient electron injection, increasing device complexity and fabrication cost. This bipolar charge-transport characteristic is a direct consequence of the anthracene-benzothiazole push-pull architecture.

Bipolar Transport Single-Layer OLED Electron Mobility Device Simplification

High-Value Application Scenarios for 2-(Anthracen-9-YL)-1,3-benzothiazole Driven by Quantitative Differentiators


Single-Layer Blue OLED Fabrication for Cost-Sensitive Display and Lighting Applications

Procurement of 2-(anthracen-9-yl)-1,3-benzothiazole (or its closely related derivative BTAn) enables the fabrication of blue OLEDs with a simplified single-layer architecture, achieving 5.2% EQE and CIE coordinates of (0.14, 0.10) without requiring a separate electron-transport layer [1]. This reduces the bill of materials and simplifies vacuum thermal evaporation or solution-processing workflows, making it suitable for manufacturers seeking to lower production costs while maintaining competitive blue emission quality.

Ratiometric Fluorescent Probe Development for Quantitative Intracellular Cyanide Imaging

The anthracenyl-benzothiazole scaffold provides a ratiometric fluorescence response to cyanide ions, enabling self-calibrated quantitative detection in complex biological matrices [1]. This property is directly exploitable in the design of fluorescent probes for monitoring endogenous cyanide in live cells (e.g., HeLa cells), an application where simple turn-on probes fail to deliver quantitative accuracy due to variations in probe concentration and microenvironment.

Picomolar-Level Electrochemical Heavy Metal Monitoring in Environmental and Cosmetic Samples

ABT-functionalized NF@rGO nanocomposite electrodes achieve detection limits of 54–123 pM for Cd²⁺, Cu²⁺, and Hg²⁺ with simultaneous multi-analyte capability [1]. This performance exceeds many alternative carbon-based electrode modifiers by 50- to 180-fold [2], positioning the compound as a critical functional component for developing ultrasensitive electrochemical sensors for regulatory compliance testing in drinking water, industrial effluents, and consumer cosmetics.

Excited-State Charge-Transfer Studies and Environment-Sensitive Fluorescent Probe Design

The exclusive excited-state charge-transfer emission of ABT—without residual anthracene monomer fluorescence at concentrations as low as 5 × 10⁻⁷ M [1]—makes it an ideal model compound for fundamental photophysical studies of ICT dynamics. Additionally, the sensitivity of the CT emission band to solvent polarity and local environment can be harnessed to design polarity-sensitive fluorescent probes for studying biomembrane dynamics, protein folding, and micellar systems, where naphthyl-substituted benzothiazoles fail to provide the requisite CT signal.

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